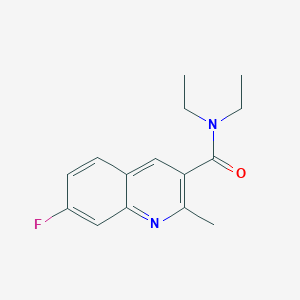
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the family of quinoline derivatives and has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is not fully understood, but it is thought to work by inhibiting the NF-kB pathway. The NF-kB pathway is involved in inflammation and cell survival, and its inhibition by N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide induces apoptosis in cancer cells and inhibits the growth of cancer cells. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In animal studies, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relative ease of synthesis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized in a laboratory setting using relatively simple procedures. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to have a variety of potential therapeutic applications, making it a versatile compound for research. One limitation of using N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its application in certain experimental settings.
未来方向
There are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. One area of interest is in the development of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide-based cancer therapies. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications in other diseases such as neurodegenerative diseases and inflammatory diseases. Finally, the development of more efficient synthesis methods for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide may increase its availability for research and potential therapeutic use.
Conclusion
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, or N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for a variety of potential therapeutic applications. The synthesis method for N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is relatively simple, and there are several potential future directions for research on N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. Further research is needed to fully understand the mechanism of action of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide and its potential therapeutic applications.
合成方法
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide can be synthesized by reacting 2-methyl-7-nitroquinoline with ethylamine and then reducing the resulting compound with sodium dithionite. The product is then treated with hydrochloric acid to yield N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been widely studied for its potential therapeutic properties. One of the most promising applications of N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide is in the treatment of cancer. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and multiple sclerosis. N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide has also been studied for its neuroprotective properties and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N,N-diethyl-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-4-18(5-2)15(19)13-8-11-6-7-12(16)9-14(11)17-10(13)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLQHGHQJLSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C=C(C=CC2=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

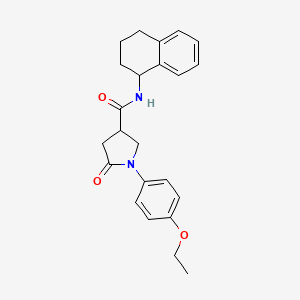
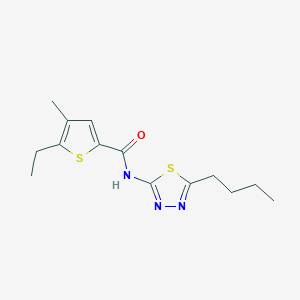

![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
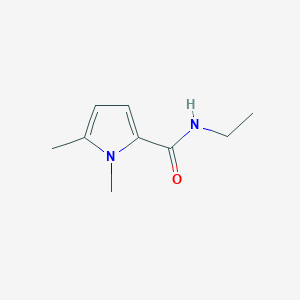

![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)


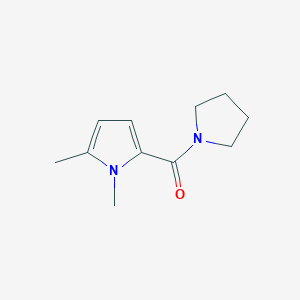
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)
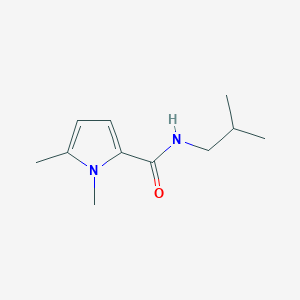

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)